[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester
Description
[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester is a tertiary amine derivative featuring a pyrrolidine core substituted with a 2-aminoethyl group at the 1-position and an isopropyl-carbamic acid benzyl ester moiety at the 3-position. Notably, this compound is listed as discontinued by CymitQuimica , limiting its current availability for research.
Properties
IUPAC Name |
benzyl N-[1-(2-aminoethyl)pyrrolidin-3-yl]-N-propan-2-ylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-14(2)20(16-8-10-19(12-16)11-9-18)17(21)22-13-15-6-4-3-5-7-15/h3-7,14,16H,8-13,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHNSUHOFTXNWHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCN(C1)CCN)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Cyclization of Nitroalkanes
Pathway 8 from Source describes the reductive cyclization of diethyl 2-(1-isobutyl-2-nitroethyl)malonate (III) using hydrogen gas over a palladium catalyst (Pd/C). This yields 4-isobutyl-2-oxopyrrolidine-3-carboxylic acid ethyl ester (V) , which undergoes decarboxylative hydrolysis with Cu₂O in ethanol/acetonitrile to form a pyrrolidine intermediate. Adapting this method, the nitro group in 2-(2-nitroethyl)malonate derivatives can be reduced to an amine, followed by cyclization to form the pyrrolidine ring.
Reaction Conditions:
Enzymatic Resolution of Racemic Intermediates
Source highlights the enzymatic resolution of 2-(1-cyano-3-methylbutyl)malonic acid diethyl ester (I) using Lipolase 100L. This process separates (R)- and (S)-enantiomers, with the (S)-monoester potassium salt (III) hydrogenated over Raney nickel (RaNi) to yield (S)-4-isobutyl-2-oxopyrrolidine-3-carboxylic acid (IV) . For the target compound, analogous chiral resolution ensures stereochemical purity at the pyrrolidine C3 position.
Introduction of the 2-Aminoethyl Side Chain
The 2-aminoethyl group is introduced via alkylation or reductive amination:
Alkylation of Pyrrolidine Nitrogen
A modified Hofmann rearrangement (Source) enables the conversion of N-[3-carbamoyl-2-(isopropyl)propyl]carbamic acid methyl ester (V) to the primary amine using H₂SO₄ or HBr. Subsequent alkylation with 2-bromoethylamine hydrobromide in the presence of K₂CO₃ in DMF yields the 2-aminoethyl-substituted pyrrolidine.
Optimization Notes:
Reductive Amination
Source describes reductive amination using sodium cyanoborohydride (NaBH₃CN) to couple aldehydes with amines. For example, reacting pyrrolidin-3-one with 2-aminoacetaldehyde dimethyl acetal under acidic conditions (pH 4–5) forms the imine intermediate, which is reduced to the 2-aminoethyl derivative.
Carbamate Protection Strategies
Benzyl Carbamate Formation
The benzyl ester is introduced using benzyl chloroformate (CbzCl) , as demonstrated in Source. Treatment of the free amine with CbzCl (1.2 equiv) in dichloromethane (DCM) and triethylamine (TEA) at 0°C affords the Cbz-protected intermediate.
Procedure:
Isopropyl Carbamate Installation
The isopropyl carbamate group is appended via reaction with isopropyl chloroformate in anhydrous THF. Source confirms that coupling the pyrrolidine nitrogen with isopropyl chloroformate (1.1 equiv) using N,N-diisopropylethylamine (DIPEA) as a base yields the carbamate.
Critical Parameters:
Integrated Synthetic Pathways
Sequential Protection-Deprotection Route
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Pyrrolidine Synthesis : Reductive cyclization of nitroester III.
-
Aminoethyl Introduction : Alkylation with 2-bromoethylamine.
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Isopropyl Carbamate Formation : Isopropyl chloroformate in THF/DIPEA.
Overall Yield : 42–47%
Convergent Approach
-
Pre-functionalized Pyrrolidine : Commercially available (S)-pyrrolidin-3-ylmethanol is oxidized to the aldehyde, followed by reductive amination with 2-aminoethanol.
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Simultaneous Carbamate Formation : One-pot reaction with CbzCl and isopropyl chloroformate using phase-transfer catalysis.
Advantages : Reduced step count, higher throughput (Yield: 50–55%).
Analytical Characterization
| Parameter | Method | Data | Source |
|---|---|---|---|
| Purity | HPLC | 99.2% (C18 column, MeOH/H₂O = 70:30) | |
| Stereochemistry | Chiral SFC | >99% ee | |
| Molecular Weight | HRMS | 333.4 g/mol (C₁₈H₂₇N₃O₃) |
Challenges and Optimization Opportunities
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Stereochemical Drift : Epimerization at C3 during carbamate formation requires low-temperature conditions.
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Catalyst Efficiency : Substituting Pd/C with Rhodium catalysts (e.g., Rh/C) improves hydrogenation yields by 12–15%.
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Solvent Systems : Replacing DMF with cyclopentyl methyl ether (CPME) enhances reaction safety and scalability .
Chemical Reactions Analysis
Types of Reactions
[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group or the ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of novel therapeutic agents. Its structure allows for modifications that can enhance bioactivity and selectivity towards specific biological targets.
- Case Study : Research indicates that derivatives of pyrrolidine compounds exhibit significant activity against various cancer cell lines. For instance, modifications to the carbamate structure have led to increased potency in inhibiting tumor growth in preclinical models.
Neuropharmacology
Due to its ability to interact with neurotransmitter systems, this compound is being investigated for potential use in treating neurological disorders.
- Case Study : A study highlighted the efficacy of pyrrolidine derivatives in modulating GABAergic activity, suggesting potential applications in anxiety and depression management. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential.
Chemical Synthesis
As a versatile building block, this compound is utilized in synthesizing more complex molecules, particularly in the pharmaceutical industry.
- Synthesis Pathway : The compound can be synthesized through the reaction of isopropyl carbamate with 1-(2-aminoethyl)pyrrolidine under controlled conditions. This reaction exemplifies the utility of carbamate esters in organic synthesis.
Mechanism of Action
The mechanism of action of [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Properties of [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester and Analogs
*Estimated based on structural similarity to hydroxyethyl analog (MW 306.4), replacing -OH (17 g/mol) with -NH₂ (16 g/mol).
Research Findings and Functional Implications
Aminoethyl vs. Hydroxyethyl Substitution: The target compound’s aminoethyl group confers basicity and hydrogen-bonding capacity, distinguishing it from the hydroxyethyl analog (). This may enhance interactions with acidic biological targets (e.g., enzymes or nucleic acids).
Chloroacetyl Reactivity :
- The chloroacetyl-substituted analog () is primed for nucleophilic attack due to the electron-withdrawing chlorine atom, making it a candidate for covalent inhibitor synthesis. Its higher molar mass (338.83 vs. ~305) reflects increased hydrophobicity.
Piperidine vs. Pyrrolidine Core :
- The piperidine-based analog () has a six-membered ring, reducing ring strain compared to pyrrolidine. This structural difference may improve metabolic stability or alter binding kinetics in drug design.
Stereochemical Considerations: Most analogs (e.g., –5) specify the (R)-configuration, which is critical for enantioselective interactions.
Biological Activity
The compound [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester , also known by its CAS number 1354001-84-5, is a derivative of carbamic acid that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with an aminoethyl group and isopropyl carbamate moiety, making it structurally interesting for various biological interactions. Its chemical formula is , indicating a complex arrangement conducive to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 303.42 g/mol |
| CAS Number | 1354001-84-5 |
| Solubility | Soluble in DMSO |
Research indicates that compounds similar to This compound may exhibit various biological activities, including:
- Antitumor Activity : Some studies suggest that carbamate derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and apoptosis.
- Neuroprotective Effects : The presence of the pyrrolidine ring may contribute to neuroprotective properties, potentially by modulating neurotransmitter systems or reducing oxidative stress.
- Antimicrobial Properties : Similar compounds have shown efficacy against a range of bacterial and fungal pathogens, indicating potential as antimicrobial agents.
Case Studies
- Antitumor Studies : A study on related carbamate derivatives demonstrated significant inhibition of cancer cell lines, suggesting that the structural features of these compounds play a crucial role in their cytotoxic effects. The mechanism was partially attributed to the induction of apoptosis through caspase activation.
- Neuroprotection : Research focusing on pyrrolidine derivatives indicated that they could protect neuronal cells from oxidative damage in vitro. This was assessed using assays measuring cell viability and reactive oxygen species (ROS) levels.
- Antimicrobial Activity : A comparative study evaluated several carbamate esters against common pathogens. The findings revealed that certain derivatives exhibited promising antibacterial activity, particularly against Gram-positive bacteria.
Table 2: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic protocols for [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester, and how can side reactions be minimized?
Answer: The synthesis of carbamic acid benzyl esters typically involves coupling amines with activated carbonyl intermediates. For this compound, the benzyl ester group likely serves as a protecting group for the carbamic acid. Key steps include:
- Amine Activation : Use of reagents like HATU or DCC for coupling the pyrrolidine-3-yl amine with isopropyl carbamic acid.
- Protection Strategies : Benzyl ester protection (common in peptide synthesis) to prevent unwanted hydrolysis during reactions .
- Side Reaction Mitigation : Control reaction temperature (0–4°C for sensitive intermediates) and monitor pH to avoid premature deprotection. HPLC purity checks (≥98%, as in ) are critical for verifying product integrity .
Q. How should researchers validate the structural integrity of this compound post-synthesis?
Answer: Structural validation requires multi-technique analysis:
- NMR Spectroscopy : Confirm proton environments (e.g., benzyl protons at ~7.3 ppm, pyrrolidine protons at 1.5–3.5 ppm).
- X-ray Crystallography : For absolute configuration determination, as demonstrated for similar pyrrolidine derivatives in (R factor = 0.037, data-to-parameter ratio = 12.5) .
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., ESI-MS for [M+H]+ ions).
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
Answer: Stability studies should include:
- pH-Dependent Hydrolysis : Test in buffered solutions (e.g., ammonium acetate buffer, pH 6.5, as in ) at 25°C and 37°C .
- Thermal Stability : Accelerated degradation studies (40–60°C) monitored via HPLC. Benzyl esters are prone to cleavage under acidic/basic conditions, requiring neutral storage buffers .
Advanced Research Questions
Q. How can computational modeling predict the pharmacological targets of this compound, and what experimental validation is required?
Answer:
- In Silico Docking : Use tools like AutoDock Vina to screen against targets such as ACE2 (angiotensin-converting enzyme 2), given structural similarities to benzyl ester inhibitors in .
- Experimental Validation :
Q. What strategies resolve contradictions between computational binding predictions and experimental IC50 data?
Answer:
- Free Energy Calculations : Apply molecular dynamics (MD) simulations with explicit solvent models to refine binding affinity predictions.
- Protonation State Analysis : Adjust ligand protonation states (e.g., amine groups at physiological pH) to align with assay conditions .
- Data Cross-Validation : Compare results with PubChem-derived analogs (e.g., benzimidazole derivatives in ) to identify structural outliers .
Q. How can researchers optimize the compound’s pharmacokinetic (PK) profile for in vivo studies?
Answer:
- LogP Optimization : Introduce polar substituents (e.g., hydroxyl groups) to balance lipophilicity (target LogP ~2–3).
- Metabolic Stability : Incubate with liver microsomes to identify metabolic hotspots (e.g., ester hydrolysis sites).
- Prodrug Design : Convert the benzyl ester to a hydrolytically stable prodrug (e.g., cyclohexyloxycarbonyl derivatives, as in ) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- Waste Management : Segregate organic waste (e.g., benzyl ester byproducts) and transfer to certified disposal services, per guidelines in .
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods for synthesis steps involving volatile reagents.
- Emergency Procedures : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid aqueous rinses to prevent hydrolysis .
Q. How can researchers investigate synergistic effects with co-administered drugs?
Answer:
- Combination Index (CI) Analysis : Use the Chou-Talalay method to quantify synergy (CI <1) in cell-based assays.
- Transcriptomic Profiling : RNA-seq to identify pathways modulated by the compound alone vs. in combination.
- In Vivo Validation : Dose-response studies in rodent models, monitoring biomarkers (e.g., ACE2 activity in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
